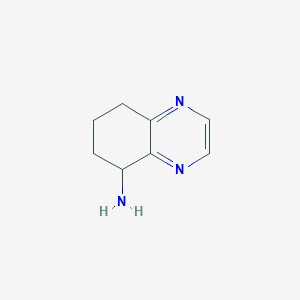

5,6,7,8-Tetrahydroquinoxalin-5-amine

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSBOMCIPXOKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NC=CN=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477536 | |

| Record name | 5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502612-46-6 | |

| Record name | 5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5,6,7,8-Tetrahydroquinoxalin-5-amine

Introduction

5,6,7,8-Tetrahydroquinoxalin-5-amine (CAS No: 71569-15-8) is a heterocyclic amine with a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.21 g/mol .[1] Its structure, featuring a quinoline core with a primary amine at the 5-position, makes it a compound of interest for researchers in medicinal chemistry and drug development. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the key physical properties of this compound, including detailed experimental protocols for their determination, offering field-proven insights for researchers and drug development professionals. While experimental data for this specific molecule is limited, this guide will also draw upon data from structurally similar compounds to provide well-grounded predictions.

Core Physical Properties

A summary of the available and predicted physical properties of this compound is presented below.

| Physical Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | [1] |

| Molecular Weight | 148.21 g/mol | [1] |

| Boiling Point | 259.1°C at 760 mmHg | Safety Data Sheet |

| Density | 1.081 g/cm³ | Safety Data Sheet |

| Flash Point | 134.3°C | Safety Data Sheet |

| Melting Point | Not available | - |

| Solubility | Predicted to be soluble in dilute aqueous acid and polar organic solvents. | - |

| pKa | Predicted to be in the range of 4-6 for the quinoline nitrogen and 9-10 for the primary amine. | - |

Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, a sharp melting range would signify a high degree of purity.

Predicted Melting Point

While no experimental melting point data is publicly available for this compound, we can anticipate it to be a solid at room temperature, given its molecular weight and the presence of hydrogen bonding capabilities through the amine group.

Experimental Protocol for Melting Point Determination

The melting point can be accurately determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: A rapid heating rate can be used initially to approach the approximate melting point. Once the sample begins to soften, the heating rate should be reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point is a key physical constant that provides information about the volatility of a compound.

Reported Boiling Point

A Safety Data Sheet for 5-amino-5,6,7,8-tetrahydroquinoline reports a boiling point of 259.1°C at 760 mmHg.

Solubility

Solubility is a crucial parameter in drug development, influencing absorption, distribution, and formulation. The solubility of this compound is dictated by its molecular structure, which contains both nonpolar (the tetrahydroquinoline ring) and polar (the primary amine) moieties.

Predicted Solubility Profile

-

Water: Due to the presence of the amine group capable of hydrogen bonding, some solubility in water is expected. However, the relatively large hydrophobic carbocyclic ring may limit its aqueous solubility.

-

Aqueous Acid: The basic nitrogen atoms of the quinoline ring and the primary amine will be protonated in acidic solutions, forming more soluble ammonium salts. Therefore, this compound is expected to be readily soluble in dilute aqueous acids like 5% HCl.[2]

-

Organic Solvents: Good solubility is anticipated in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding. Solubility in nonpolar solvents like hexane is expected to be limited.

Experimental Protocol for Solubility Determination

A qualitative assessment of solubility can be performed through simple dissolution tests.[3][4]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, 5% HCl, 5% NaOH, methanol, dichloromethane, hexane).

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The tubes are agitated at a constant temperature, and the dissolution of the solid is observed. The compound is classified as soluble, partially soluble, or insoluble.

Caption: Workflow for Qualitative Solubility Assessment.

pKa (Acid Dissociation Constant)

The pKa values of this compound are critical for understanding its ionization state at different pH values, which is fundamental to its absorption, distribution, metabolism, and excretion (ADME) properties. This compound has two basic centers: the nitrogen in the quinoline ring and the primary amine group.

Predicted pKa Values

-

Quinoline Nitrogen: The pKa of the conjugate acid of quinoline is approximately 4.9. The tetrahydro- substitution is expected to slightly increase the basicity.

-

Primary Amine: Aliphatic primary amines typically have pKa values of their conjugate acids in the range of 9-11.

Therefore, we can predict two pKa values for this compound, one for the quinoline nitrogen (likely in the 4-6 range) and another for the primary amine (likely in the 9-10 range).

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of amines.[5][6][7]

Methodology:

-

Solution Preparation: A standard solution of this compound is prepared in water or a suitable co-solvent if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added incrementally.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8][9][10][11]

Predicted ¹H NMR Spectrum:

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the downfield region (δ 7.0-8.5 ppm).

-

Aliphatic Protons: The protons of the tetrahydro- portion of the quinoline ring will appear in the upfield region (δ 1.5-3.0 ppm). The protons on the carbon adjacent to the amine group will be shifted slightly downfield.

-

Amine Protons: The protons of the primary amine group will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. This signal will disappear upon the addition of D₂O.[12]

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: Carbons of the pyridine ring will resonate in the δ 120-150 ppm range.

-

Aliphatic Carbons: The sp³ hybridized carbons of the saturated ring will appear in the upfield region (δ 20-50 ppm).

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8][10]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13][14][15][16][17]

Predicted IR Spectrum:

-

N-H Stretching: As a primary amine, two characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.

-

C-N Stretching: A C-N stretching vibration should be observable in the 1000-1250 cm⁻¹ region.[12]

-

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring will be present in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch) regions.

-

Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ will be due to the C-H stretching of the saturated ring.

Experimental Protocol for IR Analysis (Liquid Sample):

-

Sample Preparation: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Spectral Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[18][19][20][21]

Predicted Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 148). According to the nitrogen rule, an odd molecular weight corresponds to an odd number of nitrogen atoms, which is consistent with the presence of two nitrogen atoms in this molecule being an exception for an even number of nitrogens leading to an even mass. The presence of two nitrogen atoms will result in an even molecular weight.

-

Fragmentation Pattern: Fragmentation may involve the loss of the amine group or cleavage of the saturated ring.

Experimental Protocol for MS Analysis:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Mass Analysis: The mass-to-charge ratios of the resulting ions are measured.

-

Data Interpretation: The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and deduce structural information.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physical properties of this compound. While a complete experimental dataset for this specific molecule is not yet available in the public domain, the predictive insights based on its chemical structure, coupled with detailed, field-proven experimental protocols, offer valuable guidance for researchers and drug development professionals. The methodologies outlined herein for determining melting point, solubility, pKa, and spectroscopic characteristics are fundamental to the robust characterization of this and other novel chemical entities, ultimately facilitating their advancement in scientific research and pharmaceutical development.

References

- Groß, G. A., et al. (1992).

- Lee, J. H., et al. (2016). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH.

- Jhu, S.-C., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis.

- Lee, J. Y., et al. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. PubMed.

- Scribd. (n.d.).

- ResearchG

- Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

- Academia.edu. (n.d.).

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Michigan. (n.d.).

- MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.

- YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy.

- Shimadzu. (n.d.). Liquid Samples.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- The Royal Society of Chemistry. (n.d.).

- University of Calgary. (2023). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Organomation. (n.d.).

- PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoxaline.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- University College London. (n.d.).

- PMC - NIH. (2013).

- University of Minnesota Twin Cities. (n.d.).

- Reddit. (2021).

- DOI. (n.d.). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.

- SpectraBase. (n.d.). 5,6,7,8-Tetrahydroquinoxaline - Optional[1H NMR] - Spectrum.

- Lab-Chemicals.Com. (n.d.). 5,6,7,8-Tetrahydroquinolin-5-amine, 97%.

- DTIC. (n.d.).

- ChemicalBook. (n.d.). 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum.

- University of Washington. (n.d.).

- PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline.

- Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydroquinoxaline = 97 , FG 34413-35-9.

- AChemBlock. (n.d.). 5-Amino-5,6,7,8-tetrahydroquinoline 97% | CAS: 71569-15-8.

- Chem-Impex. (n.d.). 5,6,7,8-Tetrahydroquinoxaline.

- ChemicalBook. (n.d.). 5,6,7,8-Tetrahydroquinoline(10500-57-9)IR1.

- ChemicalBook. (n.d.). 5,6,7,8-tetrahydroquinolin-8-amine 2hcl(1187929-87-8) 1 h nmr.

- ChemicalBook. (n.d.). 5,6,7,8-tetrahydroquinolin-6-amine(2060034-79-7) 1 H NMR.

- Thermo Fisher Scientific. (n.d.). 5,6,7,8-Tetrahydroquinoxaline, 99% 5 g | Buy Online | Thermo Scientific Chemicals.

- SpectraBase. (n.d.). 5,6,7,8-Tetrahydro-isoquinoline - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). 5-Aminoquinoline(611-34-7) 1H NMR spectrum.

- NIST WebBook. (n.d.). 5,6,7,8-Tetrahydroquinoxaline.

- ResearchGate. (2025). (PDF)

- SpectraBase. (n.d.). 5,6,7,8-Tetrahydroquinoline - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. 5-Amino-5,6,7,8-tetrahydroquinoline 97% | CAS: 71569-15-8 | AChemBlock [achemblock.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 8. organomation.com [organomation.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. reddit.com [reddit.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. websites.umich.edu [websites.umich.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. "Analysis of heterocyclic aromatic amines using selective extraction by" by Shih-Ci Jhu, Jing-Ying Wang et al. [jfda-online.com]

- 21. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinoxalin-5-amine: Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydroquinoxalin-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document extrapolates from established chemical principles and data on analogous structures to present a scientifically rigorous guide for researchers. We will delve into its chemical architecture, propose robust synthetic pathways, and outline detailed characterization protocols.

Unveiling the Chemical Architecture

This compound is a derivative of 5,6,7,8-tetrahydroquinoxaline, featuring an amine group substituted at the 5-position of the saturated carbocyclic ring. The core structure is a bicyclic heterocycle where a pyrazine ring is fused to a cyclohexane ring.

Core Scaffold: 5,6,7,8-Tetrahydroquinoxaline[1][2]

The addition of an amine group at the 5-position introduces a chiral center, meaning this compound can exist as a racemic mixture of (R) and (S) enantiomers. The presence of this amine group is significant, as it can serve as a handle for further chemical modifications and can play a crucial role in biological interactions, a concept well-established in related amino-tetrahydroquinoline scaffolds.[4][5]

Structural Visualization

The fundamental structure of the parent scaffold and the target molecule are depicted below.

Caption: 2D structures of the parent scaffold and the target amine.

Strategic Synthesis Pathways

The synthesis of this compound can be approached through several logical pathways, primarily involving the modification of the pre-formed tetrahydroquinoxaline scaffold or its precursors. The choice of strategy will depend on the availability of starting materials and the desired stereochemical outcome.

Reductive Amination of a Ketone Precursor

A highly effective and common method for introducing an amine group is the reductive amination of a corresponding ketone. This multi-step process offers good control and predictability.

Workflow Overview:

Caption: Reductive amination workflow.

Experimental Protocol:

-

Oxidation to Ketone: Start with 5,6,7,8-tetrahydroquinoxaline. Oxidize the 5-position to a carbonyl group using a suitable oxidizing agent like chromium trioxide (CrO₃) in acetic acid or with potassium permanganate (KMnO₄) under controlled conditions. The product is 5,6,7,8-tetrahydroquinoxalin-5(6H)-one.

-

Imine Formation: Dissolve the resulting ketone in a suitable solvent such as methanol. Add an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). The reaction is typically stirred at room temperature until imine formation is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: To the solution containing the imine, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of any remaining ketone. Alternatively, catalytic hydrogenation (H₂ gas with a palladium catalyst) can be employed.

-

Work-up and Purification: After the reaction is complete, quench any remaining reducing agent carefully. Perform an aqueous work-up to remove inorganic salts. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

Rationale: This method is widely used due to its reliability. The stepwise nature allows for the isolation and characterization of the ketone intermediate, providing clear checkpoints in the synthesis. The choice of reducing agent can influence the reaction's safety and scalability.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Expected Data:

| Technique | Expected Observation | Rationale |

| EI-MS | Molecular ion (M⁺) peak at m/z = 149.11. | Corresponds to the molecular formula C₈H₁₁N₃. The parent scaffold has a MW of 134.18 g/mol .[3] |

| High-Resolution MS (HRMS) | Exact mass measurement consistent with C₈H₁₁N₃. | Provides unambiguous confirmation of the elemental composition. |

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS analysis is suitable for this relatively volatile compound.[6]

-

Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent like dichloromethane or methanol.

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., HP-INNOWAX).[6] Use a temperature program to ensure good separation from any impurities.

-

MS Detection: The eluent from the GC is directed into the mass spectrometer (electron ionization source). Scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).

-

Data Analysis: Identify the peak corresponding to the product and analyze its mass spectrum for the molecular ion and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure.

Predicted ¹H NMR Spectral Features (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 - 8.5 | doublet | 1H | H-2 or H-3 (Pyrazine) | Protons on the aromatic pyrazine ring will be in the downfield region. |

| ~8.3 - 8.5 | doublet | 1H | H-2 or H-3 (Pyrazine) | |

| ~4.0 - 4.2 | triplet | 1H | H-5 (CH-NH₂) | The proton attached to the carbon bearing the amine group will be shifted downfield and will be split by the adjacent CH₂ protons. |

| ~2.8 - 3.0 | multiplet | 2H | H-8 (CH₂) | Protons on the saturated ring adjacent to the aromatic system. |

| ~1.8 - 2.2 | multiplet | 4H | H-6, H-7 (CH₂) | The remaining methylene protons on the saturated ring. |

| ~1.5 - 2.5 (broad) | singlet | 2H | NH₂ | The chemical shift of amine protons can vary and the peak is often broad due to hydrogen bonding and exchange. This can be confirmed by a D₂O exchange experiment. |

Rationale: The predicted shifts are based on data for the 5,6,7,8-tetrahydroquinoxaline scaffold[7] and related amino-tetrahydroquinoline structures.[8] The pyrazine protons are expected to be in the aromatic region, while the protons on the saturated ring will be in the aliphatic region. The proton at the chiral center (C-5) will be a key diagnostic signal.

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3300 - 3500 | N-H stretch (amine) | Medium | Primary amines typically show two bands in this region (symmetric and asymmetric stretching).[9] |

| 2850 - 3000 | C-H stretch (aliphatic) | Strong | From the CH₂ and CH groups in the saturated ring. |

| ~3050 | C-H stretch (aromatic) | Weak | From the C-H bonds on the pyrazine ring.[9] |

| 1580 - 1650 | N-H bend (amine) | Medium | The scissoring vibration of the primary amine. |

| 1450 - 1550 | C=N, C=C stretch | Medium | Aromatic ring stretching vibrations from the pyrazine moiety. |

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan.

-

Sample Application: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.

Potential Applications in Drug Discovery

The this compound scaffold holds promise in drug discovery. The tetrahydroquinoxaline core is found in various biologically active compounds, including receptor antagonists and enzyme inhibitors.[1] The introduction of a primary amine provides a point for diversification to create libraries of compounds for screening. Analogous structures, such as 5-amino-5,6,7,8-tetrahydroquinolinones, have been investigated as potential agents for Alzheimer's disease.[10] This suggests that the title compound could serve as a valuable building block for developing novel therapeutics.

Conclusion

This guide provides a foundational understanding of this compound. While this specific molecule is not yet well-documented, its structure can be confidently predicted, and viable synthetic and characterization strategies can be designed based on established chemical principles. The proposed reductive amination pathway offers a reliable method for its synthesis, and the outlined spectroscopic techniques provide a robust framework for its characterization. The structural motifs present in this molecule suggest its potential as a valuable scaffold for future research in medicinal chemistry and drug development.

References

-

Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548.

- Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. (2019). Chemical Science, 10(15), 4149-4154.

-

Synthesis of quinoxalines from amines and DMF in Fe-mediated catalyst. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. (2015). Organic & Biomolecular Chemistry, 13(37), 9627–9630.

- Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. (2020). RSC Advances, 10(22), 13123–13127.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv

- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.

- A solid-phase traceless synthesis of tetrahydroquinoxalines. (2002).

- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.

- Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. (2024). ChemRxiv.

-

5,6,7,8-Tetrahydroquinoxaline. (n.d.). PubChem. Retrieved from [Link]

- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023). Molecules, 28(4), 1775.

- Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. (2002). The Journal of Organic Chemistry, 67(22), 7890–7893.

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). International Journal of Molecular Sciences, 23(7), 3781.

-

5,6,7,8-Tetrahydroquinoxaline. (n.d.). NIST WebBook. Retrieved from [Link]

-

5,6,7,8-Tetrahydroquinoxaline [1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]

- Determination of 5,6,7,8-Tetrahydroquinoxaline Added in Aromatic Rice by Gas Chromatography-Mass Spectrometry. (2022). FAO AGRIS.

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

5-AMINO-6-NITROQUINOXALINE [FTIR]. (n.d.). SpectraBase. Retrieved from [Link]

- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023). MDPI.

- Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. (1995). Journal of Medicinal Chemistry, 38(18), 3645–3651.

Sources

- 1. Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6,7,8-Tetrahydroquinoxaline [webbook.nist.gov]

- 3. 5,6,7,8-Tetrahydroquinoxaline, 99% | Fisher Scientific [fishersci.ca]

- 4. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determination of 5,6,7,8-Tetrahydroquinoxaline Added in Aromatic Rice by Gas Chromatography-Mass Spectrometry [agris.fao.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Flumethrin (CAS No. 71569-15-8): Properties, Applications, and Scientific Insights

This guide provides a comprehensive technical overview of Flumethrin, a potent synthetic pyrethroid ectoparasiticide. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, toxicological profile, and practical applications of Flumethrin in veterinary medicine.

Introduction: Understanding Flumethrin

Flumethrin is a synthetic pyrethroid insecticide and acaricide widely utilized in veterinary medicine for the control of parasitic insects and ticks.[1] It is a Type II pyrethroid, distinguished by the presence of an alpha-cyano group, which enhances its insecticidal activity. Flumethrin is primarily used externally on a variety of animals, including cattle, sheep, goats, horses, dogs, and in honeybee colonies for the management of parasitic mites.[1] Its development in 1979 and subsequent commercialization in 1982 marked a significant advancement in ectoparasite control.[2]

Chemical and Physical Properties

Flumethrin is a viscous, yellowish oil with a complex chemical structure that dictates its efficacy and physical behavior.[2][3] A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 69770-45-2 | [4] |

| Molecular Formula | C28H22Cl2FNO3 | [2] |

| Molecular Weight | 510.38 g/mol | [4] |

| Physical State | Highly viscous oil | [2] |

| Color | Yellowish | [2] |

| Boiling Point | >250 °C (with decomposition) | [5] |

| Water Solubility | 0.0003 mg/L | [6] |

| Density | 1.28 g/cm³ (at 20 °C) | [6] |

Mechanism of Action: A Neurotoxic Approach

As a Type II synthetic pyrethroid, Flumethrin exerts its parasiticidal effects by targeting the nervous system of insects and acarines.[7] The primary mode of action involves the disruption of normal nerve function by interfering with voltage-gated sodium channels in the nerve cell membranes.[7]

Flumethrin binds to these sodium channels, delaying their closure and prolonging the influx of sodium ions.[6] This leads to a state of persistent depolarization of the neuron, resulting in repetitive nerve impulses, paralysis, and ultimately, the death of the parasite.[6][7] This "use-dependent" effect means that the compound is most effective on stimulated nerve tissues.[8]

Caption: Flumethrin's mechanism of action on parasite sodium channels.

Primary Uses and Formulations

Flumethrin is a broad-spectrum ectoparasiticide with notable efficacy against ticks and mites.[9][10] Its applications in veterinary medicine are extensive and varied.

Key Applications:

-

Livestock: Used on cattle, sheep, and goats to control ticks, lice, and mites.[1] Formulations include pour-ons and dips.[3]

-

Companion Animals: Incorporated into flea and tick collars for dogs and cats, often in combination with other parasiticides like Imidacloprid to broaden the spectrum of activity.[9][11]

-

Apiculture: Utilized in beehives in the form of impregnated strips (e.g., Bayvarol) to control the parasitic mite Varroa destructor.[1]

Common Formulations:

-

Impregnated Collars: Slow-release collars for long-term protection of companion animals.[7]

-

Pour-on Solutions: Applied topically to livestock for the control of ticks and lice.

-

Impregnated Strips: Used within beehives for the control of varroa mites.

-

Sprays: Ready-to-use sprays for treating ectoparasitic infestations on various animals.[12]

Synthesis and Manufacturing

The commercial production of Flumethrin involves a multi-step chemical synthesis process.[3] A key step in this process is the formation of 3-(4-chlorophenyl)-3-chloroacrolein.[3] This intermediate is then subjected to esterification and cyclopropanation reactions to create the core structure of Flumethrin.[3] The synthesis requires careful control of reaction conditions and purification stages to ensure a high yield and purity of the final product.[3]

Analytical Methods for Detection

The detection and quantification of Flumethrin residues in various matrices are crucial for regulatory compliance and food safety. Several analytical methods have been developed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the quality control of Flumethrin in veterinary drug formulations.[13][14] Reverse-phase HPLC methods are available for the analysis of Flumethrin.[15]

-

Gas Chromatography (GC): Multi-residue analytical methods utilizing GC are employed for the determination of pyrethroids, including Flumethrin, in animal fat.[5]

Safety and Toxicological Profile

The toxicological database for Flumethrin is well-established, providing a comprehensive understanding of its potential hazards.

Human Health:

-

Acute Toxicity: Technical grade Flumethrin exhibits high acute toxicity via the oral route, slight acute toxicity via the dermal route, and moderate acute toxicity via the inhalation route.

-

Irritation: It is minimally irritating to the eyes and non-irritating to the skin, and it does not typically produce an allergic skin reaction.

-

Neurotoxicity: As a Type II pyrethroid, high doses can induce neurobehavioral changes characterized by choreoathetosis and excessive salivation (CS-syndrome).[11]

-

Carcinogenicity: Flumethrin is classified as "Not likely to be carcinogenic to humans."[16]

Environmental Safety:

-

Flumethrin is highly toxic to fish and aquatic invertebrates.[17] Therefore, care must be taken to prevent contamination of water bodies.[17]

-

When used as directed in products like beehive strips or pet collars, the risk to non-target organisms in the wider environment is considered negligible.

Toxicity Data Summary:

| Parameter | Value | Species | Source |

| Oral LD50 | >2000 mg/kg | Rat | [10] |

| Dermal LD50 | >2000 mg/kg | Rat | [10] |

Experimental Protocol: In-Vitro Efficacy Assessment of Flumethrin Against Rhipicephalus sanguineus (Brown Dog Tick)

This protocol outlines a representative in-vitro immersion test to determine the efficacy of a Flumethrin formulation against adult brown dog ticks.

Objective: To assess the dose-dependent acaricidal activity of a Flumethrin formulation.

Materials:

-

Technical grade Flumethrin

-

Appropriate solvent (e.g., acetone)

-

Distilled water

-

Surfactant (e.g., Triton X-100)

-

Adult Rhipicephalus sanguineus ticks (unfed)

-

Petri dishes

-

Filter paper

-

Micropipettes

-

Incubator

Methodology:

-

Preparation of Test Solutions:

-

Prepare a stock solution of Flumethrin in the chosen solvent.

-

Create a series of serial dilutions to achieve the desired test concentrations.

-

For each concentration, prepare an aqueous emulsion containing a small percentage of the surfactant.

-

A control solution containing only the solvent, water, and surfactant should also be prepared.

-

-

Tick Exposure:

-

Place a filter paper at the bottom of each Petri dish.

-

Pipette a known volume of a test solution onto the filter paper, ensuring it is fully saturated.

-

Allow the solvent to evaporate completely, leaving a residue of the Flumethrin formulation.

-

Introduce a predetermined number of adult ticks (e.g., 10) into each Petri dish.

-

Seal the Petri dishes with perforated lids to allow for air circulation.

-

-

Incubation:

-

Incubate the Petri dishes at a controlled temperature (e.g., 25-27°C) and relative humidity (e.g., 80-90%).

-

-

Mortality Assessment:

-

Assess tick mortality at specified time points (e.g., 24, 48, and 72 hours) post-exposure.

-

Mortality is determined by the absence of movement when ticks are gently prodded.

-

-

Data Analysis:

-

Calculate the percentage of mortality for each concentration at each time point.

-

Use probit analysis to determine the LC50 (lethal concentration for 50% of the population) and LC90 values.

-

Caption: Workflow for in-vitro efficacy assessment of Flumethrin.

Conclusion

Flumethrin remains a cornerstone in the control of ectoparasites in veterinary medicine. Its potent neurotoxic mechanism of action, coupled with a variety of effective formulations, provides reliable and long-lasting protection for a wide range of animals. A thorough understanding of its chemical properties, toxicological profile, and appropriate application is paramount for its safe and effective use in research and clinical practice.

References

-

Health Canada Pest Management Regulatory Agency. (2016). Proposed Registration Decision for Flumethrin. Retrieved from .

- Australian Pesticides and Veterinary Medicines Authority. Flumethrin chemical review.

- AERU. Flumethrin (Ref: BAY VI 6045).

- Wikipedia. Flumethrin.

- Understanding Flumethrin's Role in Modern Livestock Pest Control. (n.d.). Retrieved from an overview of Flumethrin's role in livestock.

- Guidechem. (2024). What is the mechanism of the Flumethrin action mechanism?.

- AdvaCare Pharma. Flumethrin Spray – Manufacturer.

- PetBucket. Flumethrin.

- Flumethrin: A Powerful Acaricide for Veterinary and Apicultural Use. (n.d.).

- Inchem.org. Flumethrin (UK PID).

- National Center for Biotechnology Information. (n.d.). Flumethrin. PubChem Compound Database.

- Regulations.gov. (n.d.). Flumethrin Human Health Risk Assessment.

- Food and Agriculture Organization of the United Nations. (n.d.). 251 FLUMETHRIN (195).

- PARASITIPEDIA. (2022). FLUMETHRIN for veterinary use on DOGS, CATTLE, SHEEP, GOATS, SWINE and CHICKEN against external parasites: ticks, flies, fleas, lice, mites.

- Chem-Impex. 5-Amino-5,6,7,8-tetrahydroquinoline.

- Stanneck, D., et al. (n.d.). The synergistic action of imidacloprid and flumethrin and their release kinetics from collars applied for ectoparasite control in dogs and cats. PMC - PubMed Central.

- TargetMol. Flumethrin.

- PARASITIPEDIA. (2021). FLUMETHRIN: SAFETY SUMMARY for VETERINARY use in Dogs, Cats, Cattle, Sheep, Goats, Horses and Poultry. Poisoning, intoxication, overdose, antidote.

- AKSci. 5-Amino-5,6,7,8-tetrahydroquinoline 97%.

- Bulgarian Scientific Society of Pharmacy. (n.d.). Analytical study of synthetic pyrethroid flumethrin – UV-spectrophotometric and HPLC determination in veterinary drugs.

- Regulations.gov. (2012). Registration Decision for the New Active Ingredient Flumethrin for Use in Cat and Dog Collars.

- SIELC Technologies. Separation of Flumethrin on Newcrom R1 HPLC column.

- AChemBlock. 5-Amino-5,6,7,8-tetrahydroquinoline 97% | CAS: 71569-15-8.

- Fine Technology Industry. CAS:71569-15-8 FT-0705539 5,6,7,8-tetrahydroquinolin-5-amine Product Detail Information.

- ResearchGate. (2016). (PDF) Analytical study of synthetic pyrethroid flumethrin - UV-spectrophotometric and HPLC determination in veterinary drugs.

- Ovid. HPLC Determination of Flumethrin, Deltamethrin,... : Journal of Analytical Toxicology.

- Drugfuture.com. Flumethrin.

- Chemsigma. 5-amino-5,6,7,8-tetrahydroquinoline [ 71569-15-8 ].

- Google Patents. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.

- PubMed. (2025). Antiparasitic Collars: Concentration Levels of Imidacloprid and Flumethrin in Dog Fur Suggest Low Toxicity Risks for Adult Humans.

Sources

- 1. Flumethrin - Wikipedia [en.wikipedia.org]

- 2. Flumethrin (UK PID) [inchem.org]

- 3. Flumethrin (Ref: BAY VI 6045) [sitem.herts.ac.uk]

- 4. Flumethrin [drugfuture.com]

- 5. fao.org [fao.org]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. The synergistic action of imidacloprid and flumethrin and their release kinetics from collars applied for ectoparasite control in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. petbucket.com [petbucket.com]

- 10. parasitipedia.net [parasitipedia.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. advacarepharma.com [advacarepharma.com]

- 13. Analytical study of synthetic pyrethroid flumethrin – UV-spectrophotometric and HPLC determination in veterinary drugs – Българско Научно Дружество по Фармация [bsphs.org]

- 14. researchgate.net [researchgate.net]

- 15. Separation of Flumethrin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. parasitipedia.net [parasitipedia.net]

Spectroscopic Data for 5,6,7,8-Tetrahydroquinoxalin-5-amine: A Guide to Its Anticipated Spectroscopic Features

Introduction

5,6,7,8-Tetrahydroquinoxalin-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active molecules. The characterization of this compound is crucial for its synthesis, purification, and for understanding its chemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of such molecules.

Molecular Structure and Its Influence on Spectroscopic Data

To understand the spectroscopic data, it is essential to first consider the molecular structure of this compound.

Caption: Molecular structure of this compound.

The molecule consists of a pyrazine ring fused to a cyclohexane ring, with an amine group substituted at the 5-position of the saturated ring. This structure presents several key features that will be reflected in its spectra:

-

Aromatic Protons: Two protons on the pyrazine ring.

-

Aliphatic Protons: Protons on the tetrahydro part of the quinoxaline ring system, including a methine proton at the amine-substituted carbon.

-

Amine Protons: Two protons of the primary amine group.

-

Carbon Skeleton: A combination of sp² hybridized carbons in the aromatic ring and sp³ hybridized carbons in the saturated ring.

-

Functional Groups: The C=N bonds of the pyrazine ring and the C-N and N-H bonds of the amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The anticipated ¹H NMR spectrum of this compound would show distinct signals for the aromatic, aliphatic, and amine protons.

Anticipated ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.5 | Doublet | 1H | Aromatic H | Protons on the pyrazine ring are in an electron-deficient environment, leading to a downfield shift. |

| ~ 8.0 - 8.5 | Doublet | 1H | Aromatic H | The two aromatic protons would likely appear as a pair of doublets due to mutual coupling. |

| ~ 4.0 - 4.5 | Multiplet | 1H | H-5 | The proton on the carbon bearing the amine group (C-5) is expected to be deshielded by the adjacent nitrogen and the aromatic ring. |

| ~ 2.8 - 3.2 | Multiplet | 2H | H-8 | The protons on the carbon adjacent to the pyrazine ring (C-8) will be deshielded. |

| ~ 1.8 - 2.2 | Multiplet | 4H | H-6, H-7 | The remaining aliphatic protons on the cyclohexane ring are expected in this region. |

| ~ 1.5 - 3.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly depending on the solvent and concentration due to hydrogen bonding. The signal is often broad.[1] |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Anticipated ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 - 155 | Aromatic C (C=N) | The sp² carbons of the pyrazine ring are expected in the aromatic region, with those adjacent to nitrogen being more downfield. |

| ~ 125 - 140 | Aromatic C-H | The protonated sp² carbons of the pyrazine ring will also be in the aromatic region. |

| ~ 50 - 60 | C-5 | The carbon atom bonded to the amine group (C-5) will be shifted downfield due to the electronegativity of the nitrogen atom. |

| ~ 20 - 40 | C-6, C-7, C-8 | The remaining sp³ carbons of the cyclohexane ring are expected in the typical aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is often preferred for ¹³C NMR.

-

Instrumentation: Use a standard NMR spectrometer with a carbon probe.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Anticipated IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3300 - 3500 | N-H Stretch | Primary Amine | Primary amines typically show two bands in this region corresponding to the symmetric and asymmetric stretching of the N-H bonds.[2] |

| 2850 - 3000 | C-H Stretch | Aliphatic C-H | These bands arise from the C-H bonds of the saturated cyclohexane ring. |

| ~ 3050 | C-H Stretch | Aromatic C-H | Stretching vibrations for C-H bonds on the pyrazine ring are expected at slightly higher wavenumbers than aliphatic C-H stretches. |

| 1580 - 1650 | N-H Bend | Primary Amine | The bending vibration of the N-H bonds in a primary amine is characteristic.[2] |

| 1450 - 1600 | C=C and C=N Stretch | Aromatic Ring | The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the pyrazine ring. |

| 1000 - 1250 | C-N Stretch | Amine | The stretching vibration of the carbon-nitrogen single bond of the amine group.[2] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

-

ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Anticipated Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₁N₃) is 149.19 g/mol . The molecular ion peak is expected at m/z = 149. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1]

-

Key Fragmentation Patterns:

-

Loss of NH₂: A common fragmentation for primary amines is the loss of the amino group, which would result in a fragment at m/z = 133.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine is a characteristic fragmentation pathway for amines. This would lead to the formation of a resonance-stabilized cation.

-

Ring Fragmentation: The tetrahydroquinoxaline ring system may undergo various fragmentation pathways, including retro-Diels-Alder type reactions in the saturated ring.

-

Caption: Anticipated major fragmentation pathways for this compound in MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS)).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

This guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound based on fundamental principles and comparison with related structures. The anticipated data presented here can serve as a valuable reference for researchers working on the synthesis and characterization of this compound. Experimental verification of these predictions is essential for the definitive structural elucidation of this compound.

References

-

Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. NIST Chemistry WebBook. Retrieved from [Link]

- Siddiqui, Z. N., & Khan, S. A. (2011). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 54(17), 6139-6148.

-

University of California, Davis. (n.d.). IR Spectroscopy: Amines. Chem LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Kovtunenko, V. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

-

FEMA. (n.d.). 5,6,7,8-TETRAHYDROQUINOXALINE. Flavor and Extract Manufacturers Association. Retrieved from [Link]

-

University of California, Davis. (n.d.). Spectroscopy of Amines. Chem LibreTexts. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinoxalin-5-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinoxalin-5-amine is a heterocyclic amine built upon a quinoxaline core. The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The addition of an amine group to the saturated portion of the tetrahydroquinoxaline structure introduces a key functional handle for further chemical modification and a potential point of interaction with biological targets. This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and potential applications of this compound, serving as a critical resource for researchers in drug discovery and development.

Core Molecular Attributes

A precise understanding of the molecular formula and weight is foundational for all experimental work, from reaction stoichiometry to analytical characterization.

| Attribute | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 502612-46-6 | [3] |

| Molecular Formula | C₈H₁₁N₃ | [3] |

| Molecular Weight | 149.19 g/mol | [3] |

| Hydrochloride Salt CAS | 2375274-61-4 | [4][5][6] |

| Hydrochloride Salt Formula | C₈H₁₂ClN₃ | [4] |

| Hydrochloride Salt MW | 185.65 g/mol | [4][5] |

The hydrochloride salt is frequently utilized to improve the compound's stability and solubility in aqueous media, a common practice in the development of amine-containing pharmaceuticals.

Synthesis and Chemical Logic

The synthesis of this compound is not widely documented in readily available literature, suggesting its status as a niche research chemical or a synthetic intermediate. However, logical synthetic pathways can be inferred from established organic chemistry principles and related transformations. A plausible and common strategy for the introduction of an amine group onto a cyclic core involves the reductive amination of a corresponding ketone.

A potential synthetic workflow is outlined below:

Caption: A plausible synthetic route to this compound via reductive amination.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on standard reductive amination techniques and would require optimization for this specific substrate.

-

Reaction Setup: To a solution of 5,6,7,8-tetrahydroquinoxalin-5-one in a suitable solvent (e.g., methanol, ethanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is significant, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for reductive aminations as it is selective for the imine over the ketone.

-

Work-up and Purification: After the reaction is complete, quench any remaining reducing agent and neutralize the reaction mixture. The product can then be extracted into an organic solvent. Purification is typically achieved through column chromatography on silica gel.

Spectroscopic Characterization: The Analytical Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, as well as signals for the aliphatic protons on the tetrahydro portion of the molecule. The proton attached to the amine-bearing carbon (C5) would likely appear as a multiplet. The N-H protons of the primary amine may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons of the pyrazine ring and the sp³-hybridized carbons of the cyclohexene ring. The carbon atom attached to the amine group (C5) would be shifted downfield compared to the other aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic C-H bonds would also be present, typically below 3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the amine group or cleavage of the saturated ring, providing structural information.

Applications in Drug Discovery and Development

The quinoxaline scaffold is a cornerstone in the development of therapeutic agents, with derivatives showing promise in a variety of disease areas.[1] The introduction of an amine at the 5-position of the tetrahydroquinoxaline core offers a valuable vector for chemical elaboration and interaction with biological targets.

Potential Therapeutic Areas

-

Anticancer Agents: Numerous quinoxaline derivatives have been investigated for their anticancer properties.[1]

-

Antimicrobial and Antiviral Agents: The nitrogen-rich quinoxaline core is a feature in several compounds with antimicrobial and antiviral activity.[1]

-

Central Nervous System (CNS) Disorders: The structural motifs present in this compound are found in molecules that interact with CNS targets.

The diagram below illustrates the central role of this scaffold in accessing diverse chemical libraries for drug discovery.

Caption: Workflow for leveraging this compound in drug discovery.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its confirmed molecular formula and weight provide the necessary foundation for its use in synthesis and analysis. While detailed experimental data remains sparse in the public domain, established chemical principles allow for the confident design of synthetic routes and prediction of its analytical characteristics. The rich history of the quinoxaline scaffold in pharmaceuticals suggests that this compound and its derivatives hold significant potential for the development of novel therapeutic agents. This guide serves to equip researchers with the foundational knowledge to explore the promising chemical space offered by this intriguing molecule.

References

- Aaron Chemistry GmbH. (n.d.). Safety Data Sheet: this compound hydrochloride.

- BLD Pharm. (n.d.). This compound hydrochloride.

- Ark Pharm, Inc. (n.d.). AR028KVD | this compound hydrochloride.

- BLD Pharm. (n.d.). 502612-46-6 | this compound.

-

Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

- ChemShuttle. (n.d.). 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride; CAS No.: 1246552-20-4.

- Aaron Chemistry GmbH. (n.d.). This compound hydrochloride (CAS No. 2375274-61-4) Suppliers.

- Enamine. (n.d.). This compound hydrochloride | 2375274-61-4.

- Sigma-Aldrich. (n.d.). This compound hydrochloride | 2375274-61-4.

-

Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

-

Buckle, D. R., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548. [Link]

- Asif, M. (2022). Biological activity of quinoxaline derivatives.

-

Fink, D. M., et al. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 38(18), 3645–3651. [Link]

- CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents. (n.d.).

- Godard, A., et al. (2002). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one.

- Wikipedia. (2023). Reduction of nitro compounds. In Wikipedia.

- US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents. (n.d.).

- Goudah, A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.

- National Institute of Standards and Technology. (n.d.). 5,6,7,8-Tetrahydroquinoxaline.

- ChemicalBook. (n.d.). 5,6,7,8-Tetrahydroquinoxaline synthesis.

- PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoxaline.

- PubChem. (n.d.). (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride.

- Al-Saleh, F. S., et al. (1988). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 2855-2860.

- CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents. (n.d.).

- WO 2020/159949 A1 - Googleapis.com. (2020).

- Thermo Fisher Scientific. (n.d.). 5,6,7,8-Tetrahydroquinoxaline, 99% 5 g.

- Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydroquinoxaline = 97 , FG 34413-35-9.

-

Ragaini, F., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 25(15), 3481. [Link]

- Flavor and Extract Manufacturers Association. (n.d.). 5,6,7,8-TETRAHYDROQUINOXALINE.

-

Adhikari, P., & Bhattacharyya, D. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2548–2553. [Link]

- Chem-Impex. (n.d.). 5,6,7,8-Tetrahydroquinoxaline.

Sources

The Tetrahydroquinoxaline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its unique three-dimensional conformation and versatile synthetic accessibility. This guide provides an in-depth technical exploration of the THQ core, from its fundamental chemical properties to its extensive applications in drug discovery. We will dissect key synthetic methodologies, particularly modern asymmetric approaches that grant access to enantiomerically pure derivatives, and delve into the specific therapeutic areas where THQ-based compounds have demonstrated significant potential. This includes their roles as potent anticancer agents targeting tubulin polymerization and crucial signaling pathways, as effective antimicrobial and antiviral compounds, and as modulators of metabolic targets. Through a detailed analysis of structure-activity relationships (SAR), this paper illuminates the chemical logic behind the efficacy of THQ derivatives, offering researchers and drug development professionals a comprehensive resource to leverage this powerful scaffold in the design of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

In the landscape of heterocyclic chemistry, certain structural motifs appear with remarkable frequency in biologically active molecules. The 1,2,3,4-tetrahydroquinoxaline (THQ) ring system is a prominent member of this elite group, often referred to as a "privileged scaffold." This status is not arbitrary; it is earned through a combination of inherent structural features and proven therapeutic relevance.

The THQ core consists of a pyrazine ring fused to a benzene ring, where the pyrazine ring is fully saturated. This imparts a non-planar, conformationally flexible yet stable three-dimensional structure. This geometry is ideal for presenting appended functional groups in precise spatial orientations, enabling high-affinity interactions with the complex surfaces of biological targets like enzymes and receptors. Furthermore, the two nitrogen atoms within the scaffold can act as both hydrogen bond donors and acceptors, providing critical anchor points for molecular recognition.

Chiral 1,2,3,4-tetrahydroquinoxaline (THQ) and its analogues are crucial motifs in a multitude of bioactive molecules and pharmaceuticals.[1] Its derivatives have been successfully developed as cholesterol ester transfer protein (CETP) inhibitors for treating atherosclerosis, non-nucleoside HIV-1 reverse transcriptase inhibitors, and potent anticancer agents, underscoring the scaffold's versatility and profound impact on human health.[1]

Synthetic Strategies: Accessing Chemical Diversity

The therapeutic utility of the THQ scaffold is fundamentally enabled by the chemical methods used to synthesize it. The development of efficient, scalable, and stereoselective synthetic routes is paramount for exploring the chemical space around the core and optimizing biological activity. While classical methods exist, modern asymmetric catalysis has revolutionized the synthesis of enantiomerically pure THQ derivatives.

Asymmetric Hydrogenation: The Gold Standard

Among the most powerful methods for preparing chiral THQs is the asymmetric hydrogenation of quinoxaline precursors. This approach offers high atom economy and exceptional enantioselectivity. The choice of metal catalyst and chiral ligand is critical to the success of the reaction.

-

Rhodium (Rh) and Iridium (Ir)-Based Catalysts: Noble metals like rhodium and iridium have been extensively explored for this transformation.[1] Rh-thiourea and Ir-based complexes, in particular, have emerged as highly efficient catalysts.[1][2]

-

Causality of Catalyst Choice: These late transition metals are effective because they can readily coordinate with both the quinoxaline substrate and dihydrogen (H₂), facilitating the stepwise, stereocontrolled addition of hydrogen across the C=N double bonds of the pyrazine ring. The chiral ligand, which coordinates to the metal center, creates a chiral environment that dictates the facial selectivity of the hydrogenation, leading to one enantiomer in high excess.

-

Solvent-Controlled Enantioselectivity: Remarkably, in some Ir-catalyzed systems, the choice of solvent can be used to selectively produce either the (R) or (S) enantiomer of the final THQ product from the same catalyst and substrate.[2][3][4] For example, using a toluene/dioxane solvent system can favor the formation of the (R)-enantiomer, while switching to ethanol can yield the (S)-enantiomer with high enantiomeric excess (ee).[2] This provides an exceptionally flexible and efficient route to access both enantiomers for biological evaluation.

Experimental Protocol: Generalized Asymmetric Hydrogenation of Quinoxalines

This protocol represents a generalized methodology based on common practices in the field.[1][2]

-

Reactor Preparation: A high-pressure autoclave is thoroughly dried and purged with an inert gas (e.g., Argon or Nitrogen).

-

Catalyst Pre-formation: In a separate flask under an inert atmosphere, the metal precursor (e.g., [Ir(cod)Cl]₂) and the appropriate chiral ligand (e.g., a chiral phosphine or thiourea ligand) are dissolved in the chosen degassed solvent (e.g., toluene/dioxane or ethanol). The solution is stirred at room temperature for 15-30 minutes to allow for the formation of the active chiral catalyst.

-

Reaction Assembly: The quinoxaline substrate is added to the autoclave, followed by the transfer of the pre-formed catalyst solution via cannula.

-

Hydrogenation: The autoclave is sealed, purged several times with H₂ gas, and then pressurized to the desired pressure (typically 1-2 MPa).[1][2]

-

Reaction Execution: The reaction mixture is stirred vigorously at room temperature for the required duration (typically 12-24 hours).

-

Work-up and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified using flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydroquinoxaline.

-

Validation: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Other Synthetic Approaches

While asymmetric hydrogenation is a leading strategy, other methods are also employed to access the THQ scaffold, including various condensation reactions, cycloadditions, and intramolecular cyclization strategies.[5] These alternative routes can be particularly useful for creating specific substitution patterns that may not be accessible through hydrogenation precursors.

Therapeutic Applications: The THQ Scaffold in Action

The true measure of a privileged scaffold is its successful application in modulating disease-relevant targets. The THQ core is found in compounds targeting a wide array of human diseases.

Oncology

The THQ scaffold has proven to be a particularly fertile ground for the discovery of novel anticancer agents.[6][7] Its derivatives act on various cancer hallmarks, from disrupting the cytoskeleton to inhibiting key survival signaling pathways.

-

Mechanism: Tubulin Polymerization Inhibition: A significant class of THQ derivatives functions as microtubule targeting agents by binding to the colchicine binding site on β-tubulin.[8] This interaction inhibits the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of this process leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis (programmed cell death) in cancer cells.[8]

-

Mechanism: mTOR Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in many cancers, including lung cancer.[9][10] Tetrahydroquinoline-based compounds have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in this pathway.[9][11][12] By blocking mTOR, these compounds can effectively shut down pro-survival signals, making them promising therapeutic candidates.[11]

Table 1: Anticancer Activity of Representative Tetrahydroquinoxaline Derivatives

| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| I-7 | Tubulin (Colchicine Site) | HT-29 (Colon) | 0.021 | [8] |

| (R)-28 | Not Specified (Cytotoxic) | MSTO-211H (Mesothelioma) | ~5 | [13] |

| Compound 55 | mTOR | A549 (Lung) | 0.019 | [11] |

| 20d | ROS Induction | HCT-116 (Colon) | 1.8 | [10] |

Infectious Diseases

The THQ scaffold has also been incorporated into agents designed to combat bacterial, fungal, and viral infections.

-

Antimicrobial and Antifungal Activity: Synthetic THQ derivatives have demonstrated promising activity against a range of pathogens. For instance, certain compounds show potent antibacterial activity against Escherichia coli and other bacterial strains.[14] Other derivatives exhibit significant antifungal properties, with some showing superior efficacy against the plant pathogen Rhizoctonia solani compared to commercial fungicides.[15] The mechanism of action is often linked to the inhibition of essential bacterial enzymes like DNA gyrase.[14]

-

Antiviral Activity: The THQ framework is a key structural unit in some non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[1] These molecules bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the replication of the viral genome.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a THQ derivative and its biological activity is crucial for rational drug design. SAR studies help identify which parts of the molecule are essential for target binding and which can be modified to improve potency, selectivity, and pharmacokinetic properties.

-

Substitutions on the Fused Benzene Ring: For anticancer THQ sulfonamide derivatives, the presence of a methoxy group on the benzene portion of the scaffold generally leads to better inhibitory activity compared to unsubstituted analogues.[8]

-

Substitutions on Appended Phenyl Rings: When a phenyl group is attached to the scaffold (e.g., at the N1 position), its substitution pattern is critical. For tubulin inhibitors, electron-donating groups (like -OMe) or small electron-withdrawing groups (like -CF₃) at the 4-position of this phenyl ring are often more active than bulky groups.[8]

-

Stereochemistry: As with many bioactive molecules, the stereochemistry of chiral THQ derivatives can be critical for activity. The differential effects of (R) and (S) enantiomers highlight the importance of asymmetric synthesis to produce single, active stereoisomers.[13]

Future Perspectives and Conclusion

The 1,2,3,4-tetrahydroquinoxaline scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its robust synthetic accessibility, coupled with its proven success across multiple therapeutic areas, ensures its continued relevance in drug discovery.

Future research will likely focus on several key areas. The development of even more efficient and selective catalytic systems for THQ synthesis will remain a priority. The application of the THQ scaffold will undoubtedly expand into new disease areas, and its use as a platform for novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) or covalent inhibitors, holds significant promise.

References

- Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC - NIH. (n.d.).